molecular formula C13H21O3PS B14297661 Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate CAS No. 114100-03-7

Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate

Cat. No.: B14297661
CAS No.: 114100-03-7
M. Wt: 288.34 g/mol
InChI Key: LTGHACLDGQJMID-UHFFFAOYSA-N
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Description

Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate is an organophosphorus compound with a complex structure It is characterized by the presence of a phosphonate group attached to a diethyl ester, a 2-methylphenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. The use of microwave irradiation has been explored to enhance reaction rates and yields in the synthesis of phosphonates .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate, blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (methylsulfonyl)methylphosphonate
  • Diethyl (methylsulfinyl)methylphosphonate
  • Diethyl phosphonate

Uniqueness

Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate is unique due to the presence of both a 2-methylphenyl group and a methylsulfanyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

114100-03-7

Molecular Formula

C13H21O3PS

Molecular Weight

288.34 g/mol

IUPAC Name

1-[diethoxyphosphoryl(methylsulfanyl)methyl]-2-methylbenzene

InChI

InChI=1S/C13H21O3PS/c1-5-15-17(14,16-6-2)13(18-4)12-10-8-7-9-11(12)3/h7-10,13H,5-6H2,1-4H3

InChI Key

LTGHACLDGQJMID-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1C)SC)OCC

Origin of Product

United States

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